2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound characterized by its intricate structure, involving pyridazine and piperidine rings, and a chloropyridine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the PI3K-Akt-mTOR pathway . This pathway is a highly activated signal transduction pathway in human hematological malignancies and has been validated as a promising target for acute myeloid leukemia (AML) therapy .
Mode of Action
The compound acts as a potent PI3K/mTOR dual inhibitor . It exhibits excellent inhibitory activity against PI3Kα/β/γ/δ and mTOR, with IC50 values of 0.65 nM, 1.57 nM, 0.65 nM, 0.42 nM, and 2.03 nM, respectively .
Biochemical Pathways
The compound affects the PI3K-Akt-mTOR pathway . This pathway is involved in cell cycle regulation, growth, and survival. By inhibiting this pathway, the compound can disrupt these processes, leading to the inhibition of tumor growth .
Pharmacokinetics
It’s noted that the compound demonstrated dose-dependent inhibition of tumor growth in the hl-60 xenograft model in vivo . This suggests that the compound has favorable pharmacokinetic properties that allow it to reach the tumor site in effective concentrations.
Result of Action
The compound exhibits significant anti-proliferative effects on AML cell lines (HL-60 and MOLM-16) in vitro . Furthermore, it demonstrated dose-dependent inhibition of tumor growth in the HL-60 xenograft model in vivo, with 91% inhibition of tumor growth at an intraperitoneal injection dose of 10 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically starts with the chlorination of a pyridine derivative to form the 3-chloropyridine-4-yl intermediate. This intermediate then undergoes an etherification reaction with a piperidine derivative to attach the piperidine ring. Subsequent steps involve the formation of the oxoethyl bridge, followed by the introduction of the pyridazine ring through a cyclization reaction. Specific catalysts and solvents are often used to optimize each reaction step.
Industrial Production Methods: Industrial production methods involve the scale-up of the synthetic route, focusing on optimizing yields and reducing production costs. Techniques such as continuous flow reactors may be employed to ensure consistent reaction conditions and high efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Potential for oxidative transformations, particularly on the piperidine or pyridazine rings.
Reduction: Possible reduction of the oxoethyl group to form hydroxyl derivatives.
Substitution: Various nucleophilic substitution reactions could occur, particularly on the chloropyridine moiety.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Utilizing nucleophiles like amines or thiols to replace the chlorine atom in the chloropyridine ring.
Major Products Formed:
Oxidation reactions might yield pyridazine N-oxide derivatives.
Reduction could lead to hydroxyethyl-pyridazin-3(2H)-one analogs.
Substitution would result in various substituted pyridazin-3(2H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
In Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile building block for chemical synthesis.
In Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
In Medicine: It shows potential as a lead compound in the development of drugs for treating diseases like cancer and neurological disorders, given its structural resemblance to known bioactive molecules.
In Industry: Used as a precursor for manufacturing advanced materials and agrochemicals, highlighting its versatility in industrial applications.
Comparison with Similar Compounds
Pyridazine derivatives
Piperidine derivatives
Chloropyridine-based molecules
Oxoethyl-linked heterocycles
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Properties
IUPAC Name |
2-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-13-10-18-7-3-14(13)24-12-4-8-20(9-5-12)16(23)11-21-15(22)2-1-6-19-21/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXUKVGOWMYKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.